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molecular formula C17H14N2O B5452544 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone

1-methyl-4,6-diphenyl-2(1H)-pyrimidinone

Cat. No. B5452544
M. Wt: 262.30 g/mol
InChI Key: SLGOWNPJQDMMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959471

Procedure details

A solution of 15 g. of dibenzoylmethane and 43.5 g. of M-methylurea in 250 ml. of glacial acetic acid is refluxed for 8 hours while dry hydrogen chloride gas is bubbled through the reaction mixture. An additional amount of 5 equivalents of N-methylurea is then added and refluxing continued for another 8 hours while bubbling hydrogen chloride through the reaction system. The N-methylurea addition is again repeated and refluxing procedure continued for a further 8 hours. The resulting mixture is filtered and the filtrate evaporated in vacuo to dryness. The residue is taken up with methylene chloride, treated with 2N. sodium hydroxide and the methylene chloride layer separated. The aqueous layer is extracted three times with methylene chloride. All methylene chloride fractions are combined and extracted several times with water, dried, filtered and evaporated in vacuo to dryness. The residue is crystallized from methylene chloride/diethyl ether to obtain 1-methyl-4,6-diphenylpyrimidin-2(1H)-one, m.p. 183°-185°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M-methylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:19][NH:20][C:21]([NH2:23])=[O:22]>C(O)(=O)C>[CH3:19][N:20]1[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:9][C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:23][C:21]1=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
Step Two
Name
M-methylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled through the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
while bubbling hydrogen chloride through the reaction system
ADDITION
Type
ADDITION
Details
The N-methylurea addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing procedure
WAIT
Type
WAIT
Details
continued for a further 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to dryness
ADDITION
Type
ADDITION
Details
treated with 2N
CUSTOM
Type
CUSTOM
Details
sodium hydroxide and the methylene chloride layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted three times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted several times with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from methylene chloride/diethyl ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN1C(N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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